molecular formula C27H36ClN5O2 B1265259 Edicotinib hydrochloride CAS No. 1559069-92-9

Edicotinib hydrochloride

Cat. No.: B1265259
CAS No.: 1559069-92-9
M. Wt: 498.1 g/mol
InChI Key: GDFIUUZLRLJTSJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of edicotinib hydrochloride involves multiple steps, starting with the preparation of the core imidazole structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

Edicotinib hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

Edicotinib hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of CSF-1R and its effects on various biochemical pathways.

    Biology: It is used to investigate the role of CSF-1R in cellular processes such as proliferation, differentiation, and survival.

    Medicine: It has shown potential in treating conditions such as Alzheimer’s disease, cancer, and inflammatory diseases. .

    Industry: It is used in the development of new therapeutic agents targeting CSF-1R.

Mechanism of Action

Edicotinib hydrochloride exerts its effects by selectively inhibiting the CSF-1R tyrosine kinase. This inhibition blocks the signaling pathways involved in the survival, proliferation, and differentiation of macrophages and microglia. By targeting CSF-1R, this compound reduces the production of proinflammatory cytokines and inhibits the growth of certain cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Edicotinib hydrochloride is unique due to its high selectivity for CSF-1R and its ability to penetrate the blood-brain barrier. This makes it particularly effective in treating neurological conditions such as Alzheimer’s disease .

Properties

CAS No.

1559069-92-9

Molecular Formula

C27H36ClN5O2

Molecular Weight

498.1 g/mol

IUPAC Name

5-cyano-N-[2-(4,4-dimethylcyclohexen-1-yl)-6-(2,2,6,6-tetramethyloxan-4-yl)pyridin-3-yl]-1H-imidazole-2-carboxamide;hydrochloride

InChI

InChI=1S/C27H35N5O2.ClH/c1-25(2)11-9-17(10-12-25)22-21(32-24(33)23-29-16-19(15-28)30-23)8-7-20(31-22)18-13-26(3,4)34-27(5,6)14-18;/h7-9,16,18H,10-14H2,1-6H3,(H,29,30)(H,32,33);1H

InChI Key

GDFIUUZLRLJTSJ-UHFFFAOYSA-N

SMILES

CC1(CCC(=CC1)C2=C(C=CC(=N2)C3CC(OC(C3)(C)C)(C)C)NC(=O)C4=NC=C(N4)C#N)C.Cl

Canonical SMILES

CC1(CCC(=CC1)C2=C(C=CC(=N2)C3CC(OC(C3)(C)C)(C)C)NC(=O)C4=NC=C(N4)C#N)C.Cl

Origin of Product

United States

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